molecular formula C6H4ClN3 B1380441 2-Amino-5-chloroisonicotinonitrile CAS No. 1393106-21-2

2-Amino-5-chloroisonicotinonitrile

Cat. No. B1380441
CAS RN: 1393106-21-2
M. Wt: 153.57 g/mol
InChI Key: SUEHUBXXIPWXHI-UHFFFAOYSA-N
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Description

“2-Amino-5-chloroisonicotinonitrile” is a chemical compound with the molecular formula C6H4ClN3. It has a molecular weight of 153.57 . This compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-chloroisonicotinonitrile” consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 . The InChI code for this compound is 1S/C6H4ClN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,(H2,9,10) .


Physical And Chemical Properties Analysis

“2-Amino-5-chloroisonicotinonitrile” is a solid compound with a molecular weight of 153.57 . Its InChI code is 1S/C6H4ClN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,(H2,9,10) .

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis

2-Amino-5-chloroisonicotinonitrile: is a valuable intermediate in medicinal chemistry, particularly in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of chlorine and amino groups into molecules, which can be pivotal in the development of new drugs with enhanced efficacy and selectivity. The compound’s ability to participate in multiple chemical reactions makes it a versatile building block for creating a wide range of therapeutic agents .

Material Science: Polymer Research

In material science, this compound finds application in the synthesis of novel polymers. The presence of an amino group can facilitate the formation of polymeric chains through reactions such as polycondensation. These polymers could have potential uses in creating advanced materials with specific mechanical and chemical properties for industrial applications.

Biochemistry: Enzyme Inhibition Studies

The chloroisonicotinonitrile moiety can act as an inhibitor for certain enzymes. By binding to the active sites of enzymes, it can modulate their activity, which is crucial in understanding disease mechanisms and developing enzyme-targeted therapies. Researchers can use this compound to study the inhibition patterns and design more effective inhibitors .

Analytical Chemistry: Chromatography Standards

Due to its well-defined structure and properties, 2-Amino-5-chloroisonicotinonitrile can serve as a standard in chromatographic analysis. It helps in calibrating instruments and ensuring the accuracy of analytical methods used in chemical and pharmaceutical industries .

Agricultural Chemistry: Pesticide Development

This compound’s chemical framework is useful in the development of new pesticides. Its ability to interact with biological systems can be harnessed to create compounds that are toxic to pests but safe for crops and the environment. It is particularly relevant in the design of selective herbicides and insecticides .

Catalysis: Ligand Synthesis

In catalysis, 2-Amino-5-chloroisonicotinonitrile can be used to synthesize ligands for transition metal catalysts. These ligands can enhance the efficiency and selectivity of catalytic reactions, which is essential for industrial processes such as the synthesis of fine chemicals and pharmaceuticals .

Safety and Hazards

The safety information for “2-Amino-5-chloroisonicotinonitrile” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

2-amino-5-chloropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEHUBXXIPWXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloroisonicotinonitrile

CAS RN

1393106-21-2
Record name 2-amino-5-chloropyridine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Amino-4-cyanopyridine (8.00 g, 67.2 mmol) was dissolved in DMF (40 mL), and the solution was stirred at 50° C. for 1 hour after adding N-chlorosuccinimide (8.97 g, 67.2 mmol). After the reaction was completed, a sodium hydrogen carbonate aqueous solution was added under ice-cooled condition, and the precipitated solid was collected by filteration. The resulting solid was purified by silica gel column chromatography (chloroform/methanol=95/5→90/10, heptane/ethyl acetate=65/35→50/50) to give 2-amino-5-chloro-4-cyanopyridine (6.23 g, yield 60%) and 2-amino-3-chloro-4-cyanopyridine (0.254 g, yield 2%).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8.97 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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